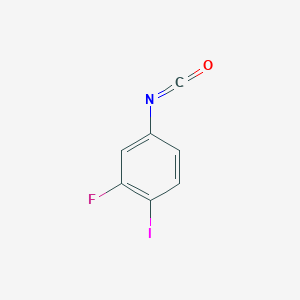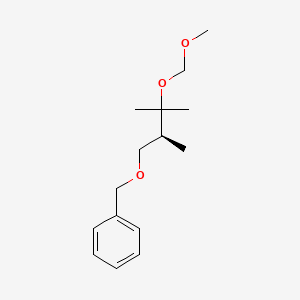
N-Formyl Thyroxine;N-Formyl-O-(4-hydroxy-3,5-diiodophenyl)-3,5-diiodo-L-Tyrosine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Formyl Thyroxine, also known as N-Formyl-O-(4-hydroxy-3,5-diiodophenyl)-3,5-diiodo-L-tyrosine, is a biochemical compound with the molecular formula C16H11I4NO5 and a molecular weight of 804.88 g/mol . This compound is primarily used in proteomics research and is not intended for diagnostic or therapeutic use .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Formyl Thyroxine involves multiple steps. One common method includes the formylation of thyroxine derivatives. For instance, N-Boc levothyroxine can be reacted with N,N-dimethylformamide and sodium hydride at low temperatures to yield N-Formyl Thyroxine . The reaction conditions typically involve maintaining the temperature at 0°C and stirring the reaction mixture for about 1.5 hours .
Industrial Production Methods
Industrial production methods for N-Formyl Thyroxine are not extensively documented. the synthesis generally follows similar multi-step processes used in laboratory settings, scaled up to meet industrial demands. These processes emphasize the importance of maintaining purity and minimizing impurities to meet stringent regulatory standards .
化学反応の分析
Types of Reactions
N-Formyl Thyroxine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions . The conditions for these reactions vary but often involve controlled temperatures and specific pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of N-Formyl Thyroxine can yield various iodinated derivatives, while reduction can lead to the formation of deiodinated compounds .
科学的研究の応用
N-Formyl Thyroxine is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Proteomics Research: It is used as a biochemical tool to study protein structures and functions.
Thyroid Function Studies: It helps in understanding the synthesis and regulation of thyroid hormones.
Pharmaceutical Research: It is used to study the synthesis and characterization of potential impurities in levothyroxine.
作用機序
The mechanism of action of N-Formyl Thyroxine involves its interaction with thyroid hormone receptors. It acts as a synthetic analog of thyroxine, influencing various physiological processes by binding to these receptors . The molecular targets include thyroid hormone receptors in different tissues, and the pathways involved are primarily related to thyroid hormone signaling .
類似化合物との比較
Similar Compounds
Levothyroxine: A synthetic form of thyroxine used to treat thyroid hormone deficiency.
Triiodothyronine: Another thyroid hormone with similar biological functions but higher potency.
Uniqueness
N-Formyl Thyroxine is unique due to its specific formyl group, which distinguishes it from other thyroid hormone analogs. This modification can influence its binding affinity and activity, making it a valuable tool in research .
特性
分子式 |
C16H11I4NO5 |
|---|---|
分子量 |
804.88 g/mol |
IUPAC名 |
2-formamido-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoic acid |
InChI |
InChI=1S/C16H11I4NO5/c17-9-4-8(5-10(18)14(9)23)26-15-11(19)1-7(2-12(15)20)3-13(16(24)25)21-6-22/h1-2,4-6,13,23H,3H2,(H,21,22)(H,24,25) |
InChIキー |
DNRNTTVIRGKKSQ-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)CC(C(=O)O)NC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-(2-Hydroxy-cyclopentylmethyl)-phenyl]-propionic acid](/img/structure/B12325346.png)
![2,3-Bis[(4-methylbenzoyl)oxy]butanedioic acid;1-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol](/img/structure/B12325351.png)
![(R)-(-)-1-[(S)-2-Dicyclohexylphosphino)ferrocenyl]ethyldicyclohexylphosphine](/img/structure/B12325353.png)
![3-Pyridinecarboxamide,2-[(4-chlorophenyl)thio]-](/img/structure/B12325361.png)



![Benzo[b]naphtho[1,2-d]furan, 5-bromo-](/img/structure/B12325385.png)



![Methyl 2-[8-(furan-3-yl)-1,3-dihydroxy-7,16,18-trimethyl-10,15-dioxo-9,13-dioxahexacyclo[14.2.1.02,14.03,12.04,18.07,12]nonadecan-17-yl]-2-hydroxyacetate](/img/structure/B12325404.png)


